
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a methyl group at the first position and a ketone group at the third position. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine in the presence of a catalyst to form the dihydropyridine ring. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium acetate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent quality .
化学反应分析
Types of Reactions: 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH₂Cl₂).
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and other functionalized derivatives .
科学研究应用
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for cardiovascular and neurological disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways are still under investigation, but its ability to interact with biological macromolecules is well-documented .
相似化合物的比较
3-Methyl-1,2-dihydropyridin-2-one: This compound shares a similar structure but lacks the hydrochloride group, affecting its solubility and reactivity.
1-Methyl-3- (methylamino)-1,2-dihydropyridin-2-one hydrochloride: This derivative has an additional methylamino group, which may alter its biological activity and chemical properties.
Uniqueness: 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and makes it more versatile for various applications.
属性
CAS 编号 |
94923-24-7 |
|---|---|
分子式 |
C6H10ClNO |
分子量 |
147.60 g/mol |
IUPAC 名称 |
1-methyl-2,6-dihydropyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-3H,4-5H2,1H3;1H |
InChI 键 |
DUEGMRNKWWFVET-UHFFFAOYSA-N |
规范 SMILES |
CN1CC=CC(=O)C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



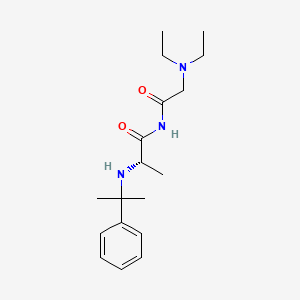
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
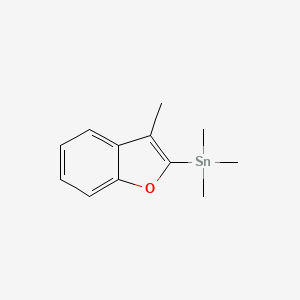

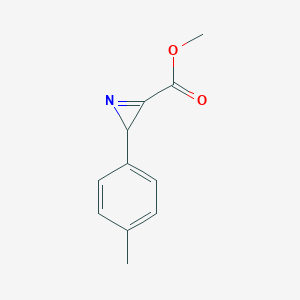
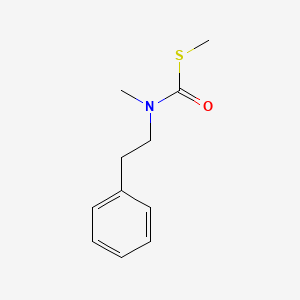

![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
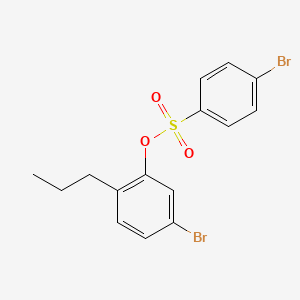
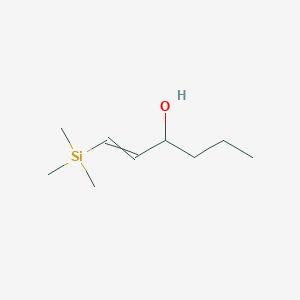
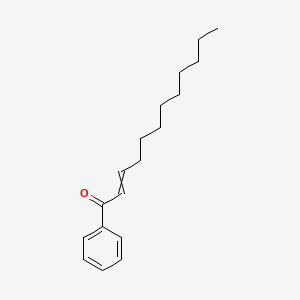

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
